molecular formula C13H17NO2 B14324276 Piperidine, 1-(hydroxyphenylacetyl)- CAS No. 102423-80-3

Piperidine, 1-(hydroxyphenylacetyl)-

Cat. No.: B14324276
CAS No.: 102423-80-3
M. Wt: 219.28 g/mol
InChI Key: VBZMYBKKVZQZPT-UHFFFAOYSA-N
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Description

Piperidine, 1-(hydroxyphenylacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(hydroxyphenylacetyl)-piperidine is characterized by the presence of a hydroxyphenylacetyl group attached to the nitrogen atom of the piperidine ring

Properties

CAS No.

102423-80-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-hydroxy-2-phenyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2

InChI Key

VBZMYBKKVZQZPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxyphenylacetyl)-piperidine can be achieved through several synthetic routes. One common method involves the acylation of piperidine with hydroxyphenylacetic acid or its derivatives. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group, facilitating its reaction with the amine group of piperidine.

Another approach involves the use of hydroxyphenylacetyl chloride as the acylating agent. This method requires the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 1-(hydroxyphenylacetyl)-piperidine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(hydroxyphenylacetyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the hydroxyphenylacetyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Piperidine, 1-(hydroxyphenylacetyl)-" is not available within the provided search results, the following information can be gathered regarding piperidine derivatives and related compounds:

Piperidine and its Derivatives

  • Overview: Piperidine is a saturated heterocyclic ring with a wide range of biological activities, making it a privileged scaffold in various fields .
  • Applications: Piperidine and its derivatives are versatile building blocks in pharmaceuticals, fine chemicals, and various industries, including rubber, corrosion inhibition, catalysis, organic synthesis, dye and pigment production, and plastics .

Pharmacological Actions of Piperidine Derivatives

  • Broad Spectrum: Piperidine derivative compounds exhibit diverse pharmacological actions, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
  • Specific Examples:
    • Antihistamines: Fexofenadine and loratadine are piperidine derivatives used as antihistamines to treat allergies .
    • Antipsychotics: Pimozide and pipotiazine are examples of piperidine derivatives used as antipsychotic medications .
    • Analgesics: Meperidine is a piperidine derivative used as an analgesic (painkiller) .
    • Anti-diabetic Activity: Piperidine derivatives have been investigated for potential anti-diabetic effects, with ongoing research in this field .
    • Anti-coagulant Activity: Compounds containing 4-(piperidine-1-yl)-pyridine derivatives have shown strong factor IIa inhibition and exhibited good anticoagulant effects . Piperidine diamine derivatives have displayed a great inhibitory effect on factor Xa and have been found to have anticoagulant activity .

Synthesis and Reactions

  • Synthesis Methods: Compounds of formula (III), where R is a hydroxymethyl group at the 4-position of the piperidine ring, may be derived from the corresponding piperidines .
  • Examples from Patent Literature: Various examples from patent literature demonstrate the synthesis of piperidine-based compounds. For instance, o-hydroxyphenylacetic acid piperidide can be created by heating o-hydroxyphenylacetic acid lactone and piperidine in tetrahydrofuran .

Related Compounds

  • 4-Hydroxy-1-(2-phenylethyl)piperidine: This compound is a building block used in the synthesis of ligands of the muscarinic acetylcholine receptor (mAChR) .
  • Icaridin: Also known as Picaridin, is a piperidine derivative used as an insect repellent .

Mechanism of Action

The mechanism of action of 1-(hydroxyphenylacetyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylacetyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, used as a precursor in the synthesis of numerous compounds.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, commonly used in medicinal chemistry.

Uniqueness

1-(hydroxyphenylacetyl)-piperidine is unique due to the presence of the hydroxyphenylacetyl group, which imparts specific chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in drug design and synthesis.

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperidine, 1-(hydroxyphenylacetyl)- , exploring its biological activity through various studies, including synthesis, structure-activity relationships, and case studies.

Overview of Piperidine Derivatives

Piperidine is a six-membered heterocyclic compound that serves as a core structure in many pharmaceuticals. The introduction of substituents on the piperidine ring can dramatically influence its biological properties, making it a valuable scaffold in drug design. The compound Piperidine, 1-(hydroxyphenylacetyl)- specifically has shown promise in various therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, compounds with piperidine scaffolds have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for resistant strains . The structure-activity relationship (SAR) indicates that modifications at specific positions on the piperidine ring can enhance efficacy against various pathogens.

Anticancer Properties

The anticancer activity of piperidine derivatives has also been documented. A study reported that certain piperidine analogs exhibited cytotoxic effects on hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism of action appears to involve induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing piperidine derivatives.

CompoundSubstituentActivity (IC50)Notes
22mHydroxyphenylacetyl90 μMEffective against neuropathic lysosomal storage diseases
14PyrazineMIC 2 μg/mLStrong activity against resistant M. tuberculosis strains
1VariousVariableEnhanced cytotoxicity in cancer models

Case Study 1: Neuropathic Diseases

In a lead optimization study involving benzoxazolone carboxamides, the piperidine derivative 22m was shown to significantly reduce toxic lipid levels in mouse models of Gaucher’s and Krabbe’s diseases after daily administration . This highlights the potential of piperidine derivatives in treating lysosomal storage disorders.

Case Study 2: Antimycobacterial Activity

A comparative analysis of various piperidinothiosemicarbazone derivatives revealed that those with specific substitutions exhibited remarkable activity against both standard and resistant strains of M. tuberculosis. For example, compound 10 displayed an MIC of 0.5 μg/mL against resistant strains, indicating its potential as a therapeutic agent.

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